6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one
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Overview
Description
6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, a diethylaminoethyl group at the 3rd position, and a phenyl group at the 3rd position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one typically involves multiple steps. One common method involves the bromination of a benzofuran precursor, followed by the introduction of the diethylaminoethyl and phenyl groups through various organic reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofurans.
Scientific Research Applications
6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group may facilitate binding to certain receptors or enzymes, while the bromine and phenyl groups contribute to the compound’s overall reactivity and stability. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-[2-(methylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one
- 6-Bromo-3-[2-(ethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one
- 6-Bromo-3-[2-(dimethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one
Uniqueness
6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
6302-80-3 |
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Molecular Formula |
C20H22BrNO2 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
6-bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one |
InChI |
InChI=1S/C20H22BrNO2/c1-3-22(4-2)13-12-20(15-8-6-5-7-9-15)17-11-10-16(21)14-18(17)24-19(20)23/h5-11,14H,3-4,12-13H2,1-2H3 |
InChI Key |
AIMWUVYJIUPGRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1(C2=C(C=C(C=C2)Br)OC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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